2-Amino-N-butyl-N-methylpropanamide hydrochloride
Overview
Description
2-Amino-N-butyl-N-methylpropanamide hydrochloride (2-ABMPA HCl) is a highly versatile chemical compound with a wide range of applications. It is a colorless, crystalline solid that is soluble in water and polar organic solvents. It has a molecular weight of 221.7 g/mol and a melting point of 158-161 °C. 2-ABMPA HCl is used in various scientific research applications, such as organic synthesis, biochemistry, and pharmacology. It is also used in many other industries, such as food processing, plastics, and cosmetics.
Scientific Research Applications
Research Applications of Similar Compounds
Metabolism and Hemoglobin Adduct Formation
Compounds similar to 2-Amino-N-butyl-N-methylpropanamide hydrochloride may be studied for their metabolic pathways in humans and their potential to form adducts with hemoglobin, which could have implications for understanding their behavior in biological systems and their potential toxicological effects. Studies on acrylamide, for example, have evaluated the metabolism of the compound in humans following oral administration, comparing hemoglobin adduct formation on oral and dermal administration and measuring hormone levels to monitor health impacts under controlled conditions (Fennell et al., 2005).
Neurotoxicity and Disease Association
Research on neurotoxic amino acids like β-N-methylamino-L-alanine (BMAA), produced by cyanobacteria, has been linked to neurodegenerative diseases such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS). Such studies explore the presence of neurotoxic compounds in human brain tissues and their potential contributions to disease mechanisms (Pablo et al., 2009).
Drug Efficacy and Toxicity Studies
Compounds with structures similar to 2-Amino-N-butyl-N-methylpropanamide hydrochloride may also be subjects of pharmacological studies to determine their efficacy and toxicity in treating diseases. For instance, research on combination chemotherapy regimens for malignant astrocytomas could provide a framework for testing new compounds in oncology (Ikeda et al., 1996).
properties
IUPAC Name |
2-amino-N-butyl-N-methylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-4-5-6-10(3)8(11)7(2)9;/h7H,4-6,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIVDSXZYXAPRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-butyl-N-methylpropanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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